(Z)-3-(3-chlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS/c1-23-17-7-3-5-14(10-17)18-12-24-19(22-18)15(11-21)8-13-4-2-6-16(20)9-13/h2-10,12H,1H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRLXAXCXXGEAG-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3-chlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, with the CAS number 476676-35-4, is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 367.9 g/mol. The structure includes a thiazole moiety, which is known for its diverse biological activities. The presence of both a chlorophenyl and a methoxyphenyl group enhances its pharmacological potential.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines, including HT29 and Jurkat cells. The structure-activity relationship (SAR) analysis revealed that substituents on the thiazole ring can significantly influence the anticancer efficacy.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HT29 | 1.61 ± 1.92 |
| Compound 2 | Jurkat | 1.98 ± 1.22 |
| This compound | A549 | TBD |
In a recent study, thiazole derivatives were tested against multiple cancer cell lines, demonstrating that modifications to the phenyl groups can enhance their cytotoxicity. The presence of electron-donating groups like methoxy significantly increases activity by stabilizing the compound's interaction with target proteins involved in cancer progression .
Anticonvulsant Activity
Thiazole compounds have also shown promise in treating epilepsy and other seizure disorders. Research indicates that certain thiazole derivatives possess anticonvulsant properties by modulating neurotransmitter systems and ion channels.
Case Study:
A study involving various thiazole derivatives demonstrated that specific structural modifications led to enhanced anticonvulsant activity in rodent models. For example, compounds with a methoxy substitution exhibited higher efficacy compared to their unsubstituted counterparts .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Anti-apoptotic Proteins: Similar compounds have been shown to downregulate Bcl-2 expression, promoting apoptosis in cancer cells .
- Disruption of Cell Cycle Progression: By interfering with cyclin-dependent kinases, these compounds can halt cell division, leading to increased cancer cell death .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 2,3-diarylacrylonitriles, where variations in aryl and heterocyclic substituents modulate bioactivity. Key comparisons include:
Key Comparative Insights
The 3-methoxyphenyl substituent on the thiazole ring may improve solubility and π-π stacking interactions, similar to the 3,4,5-trimethoxyphenyl group in Compound 15, which demonstrated potent anticancer activity .
Heterocyclic Core Variations :
- Replacing the thiazole with benzo[d]thiazole (Compound 15) or indole () alters planarity and hydrogen-bonding capacity. Benzo[d]thiazole derivatives often exhibit enhanced metabolic stability, while indole-containing analogs may target tubulin polymerization .
Biological Activity Trends: Compound 15’s GI₅₀ values (0.021–12.2 μM) suggest that electron-rich trimethoxyphenyl groups synergize with the benzo[d]thiazole core for broad-spectrum activity. The target compound’s 3-chlorophenyl group may confer selectivity for specific cancer cell types, though experimental validation is needed . Fluoro-substituted analogs (e.g., ) highlight the role of halogenation in tuning fluorescence and sensor applications, which may extend to theranostic uses in the target compound .
Synthetic and Physicochemical Properties :
- The target compound’s Z-configuration ensures optimal spatial alignment of substituents for target binding, a feature shared with cytotoxic indole-acrylonitrile hybrids .
- Compared to trifluoromethoxy-substituted derivatives (), the target compound’s lack of a strong electron-withdrawing group (e.g., CF₃O) may reduce metabolic lability but could limit membrane permeability .
Q & A
Basic: What synthetic strategies are recommended for the laboratory-scale preparation of (Z)-3-(3-chlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile?
Answer:
The synthesis of this compound typically involves a multi-step approach:
Thiazole Ring Formation : Cyclocondensation of substituted thioureas with α-haloketones to form the thiazole core .
Acrylonitrile Coupling : Knoevenagel condensation between a substituted benzaldehyde and a thiazole-containing acetonitrile derivative under basic conditions (e.g., piperidine in ethanol) to establish the (Z)-configured acrylonitrile moiety .
Purification : Column chromatography or recrystallization to isolate the (Z)-isomer, confirmed via -NMR coupling constants (e.g., for trans-olefinic protons) .
Key Considerations :
- Temperature control (~60–80°C) and anhydrous solvents (e.g., DMF) to minimize side reactions .
- Use of HPLC to monitor reaction progress and ensure >95% purity .
Basic: How can spectroscopic techniques validate the structure and purity of this compound?
Answer:
A combination of spectroscopic methods is critical:
| Technique | Application | Example Data |
|---|---|---|
| -NMR | Confirm (Z)-configuration via vicinal coupling constants (~12–14 Hz for acrylonitrile protons) . | δ 6.8–7.5 ppm (aromatic H), δ 5.2–5.8 ppm (olefinic H, ) |
| IR | Identify nitrile stretch (~2220–2240 cm) and thiazole C=N (~1640 cm) . | Sharp peak at 2235 cm, 1642 cm. |
| LC-MS | Verify molecular ion ([M+H]) and rule out impurities . | m/z 407.8 (calculated for ) |
Advanced: How can computational methods predict the electronic properties and bioactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, a small HOMO-LUMO gap (<4 eV) suggests potential as an electron-deficient pharmacophore .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases). The 3-methoxyphenyl group may exhibit π-π stacking with aromatic residues in enzyme active sites .
Case Study : DFT studies on analogs show that electron-withdrawing substituents (e.g., Cl) enhance electrophilicity, correlating with observed antimicrobial activity .
Advanced: How can researchers resolve contradictory data in biological assays (e.g., inconsistent IC50_{50}50 values)?
Answer:
Contradictions often arise from assay variability or compound stability. Mitigation strategies include:
Assay Standardization :
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
Stability Studies :
- Monitor compound degradation in PBS or culture media via LC-MS over 24–48 hours .
Structural Analogs :
- Compare activity of derivatives (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) to identify critical substituents .
Advanced: What strategies optimize Structure-Activity Relationship (SAR) studies for this compound?
Answer:
-
Substituent Variation : Systematically modify substituents on the phenyl and thiazole rings. For example:
Position Substituent Observed Effect Reference Thiazole C4 3-Methoxyphenyl Enhanced solubility and kinase inhibition Phenyl C3 Chlorine Increased electrophilicity and antibacterial activity -
3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the nitrile group .
- Stability Monitoring : Perform periodic HPLC analysis (e.g., every 6 months) to detect degradation products .
Advanced: How does the (Z)-configuration influence biological activity compared to the (E)-isomer?
Answer:
The (Z)-isomer’s spatial arrangement affects target binding:
- Steric Effects : The 3-chlorophenyl and thiazole groups occupy proximal positions, enhancing interactions with hydrophobic enzyme pockets .
- Case Study : For a similar acrylonitrile derivative, the (Z)-isomer showed 10-fold higher cytotoxicity (IC) than the (E)-isomer (IC) against MCF-7 cells .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anticancer : MTT assay on cancer cell lines (e.g., A549, HeLa) with cisplatin as a positive control .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ATP-competitive probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
